2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide is a synthetic organic compound characterized by its complex structure, which includes a diazepane ring, a chlorinated aromatic ring, and a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Chlorinated Aromatic Ring: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound reacts with the diazepane intermediate.
Attachment of the Diethylacetamide Moiety: The final step involves the acylation of the diazepane derivative with diethylacetamide, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic chlorine can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the diazepane ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its diazepane ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The presence of the diazepane ring suggests possible applications in the development of central nervous system (CNS) active drugs.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide exerts its effects would depend on its specific biological target. Generally, compounds with diazepane rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The chlorinated aromatic ring and nitrile group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known CNS active drug with a diazepane ring.
Chlorpromazine: Contains a chlorinated aromatic ring and is used as an antipsychotic.
N,N-Diethylacetamide: A simpler analog that lacks the diazepane ring and chlorinated aromatic ring.
Uniqueness
2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide is unique due to the combination of its structural features, which may confer distinct pharmacological properties not seen in simpler analogs. The presence of both a diazepane ring and a nitrile group in the same molecule is particularly noteworthy, as it allows for a wide range of chemical and biological interactions.
Properties
IUPAC Name |
2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O/c1-3-22(4-2)18(24)14-21-8-5-9-23(11-10-21)17-7-6-16(19)12-15(17)13-20/h6-7,12H,3-5,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUJJYZVBETTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CC1)C2=C(C=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.